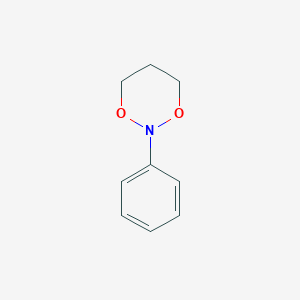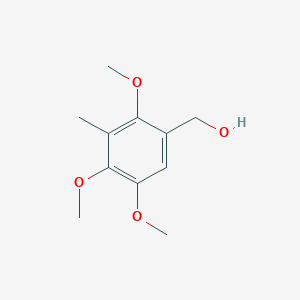![molecular formula C22H17Cl2NO3 B303408 ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B303408.png)
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, also known as CC-50, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to DNA damage, cell cycle arrest, and ultimately cell death. In inflammation-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to reduced inflammation and immune response. In neurodegenerative diseases, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to have various biochemical and physiological effects in animal models. In cancer-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit angiogenesis, the process of formation of new blood vessels that is essential for tumor growth and metastasis. In inflammation-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In neurodegenerative diseases, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
実験室実験の利点と制限
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments, including its synthetic accessibility and relatively low cost compared to other compounds. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further preclinical and clinical studies. However, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate also has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate research. In cancer-related studies, further studies are needed to determine the optimal dose and treatment regimen for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, as well as its potential synergistic effects with other anticancer agents. In inflammation-related studies, further studies are needed to determine the mechanism of action of ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate in reducing inflammation and its potential therapeutic applications in other inflammatory diseases. In neurodegenerative diseases, further studies are needed to determine the optimal dose and treatment regimen for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, as well as its potential synergistic effects with other neuroprotective agents. Additionally, further studies are needed to determine the safety and pharmacokinetics of ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate in humans.
合成法
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-amino-6-chlorobenzoic acid in the presence of a catalyst to obtain the desired product. The final step involves esterification of the carboxylic acid group with ethyl alcohol to form ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate.
科学的研究の応用
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size in animal models. Inflammation-related studies have shown that ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate |
|---|---|
分子式 |
C22H17Cl2NO3 |
分子量 |
414.3 g/mol |
IUPAC名 |
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate |
InChI |
InChI=1S/C22H17Cl2NO3/c1-2-27-22(26)19-18(12-7-9-13(23)10-8-12)16-11-17(24)14-5-3-4-6-15(14)20(16)28-21(19)25/h3-11,18H,2,25H2,1H3 |
InChIキー |
HIZMAYWNQKGFSZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=C(C4=CC=CC=C42)Cl)N |
正規SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=C(C4=CC=CC=C42)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)


![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)




![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

